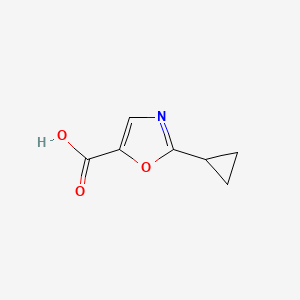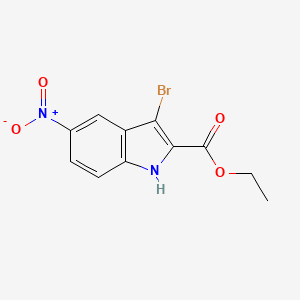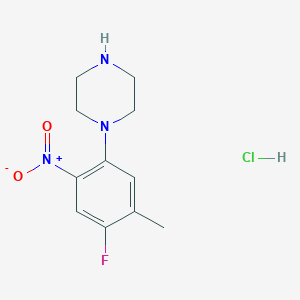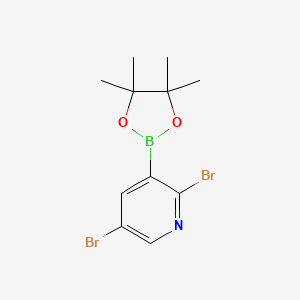
3-(2-クロロフェニル)シクロブタン-1-アミン塩酸塩
説明
3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N and its molecular weight is 218.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
C10H13Cl2N C_{10}H_{13}Cl_{2}N C10H13Cl2N
および分子量は218.12 g/mol . この化合物は、様々な科学研究分野で潜在的な用途がいくつかあります。以下は、6つの異なる用途に焦点を当てた包括的な分析です。薬理学
薬理学では、この化合物は、複数の官能基を付加することができる化学構造のために、様々な医薬品の合成に使用できる可能性があります。 体内の特定の受容体に結合するリガンドを作成する可能性は、特に神経学的疾患を標的とした新しい治療薬の設計において、創薬に役立ちます .
材料科学
この化合物のユニークな構造は、材料科学、特に特定の物理的特性を持つ新規有機化合物の開発に利用できる可能性があります。 これらの特性は、特定の分子間相互作用を必要とする新しいタイプのポリマーやコーティングを作成するために調整できる可能性があります .
化学合成
化学合成における構成要素として、「3-(2-クロロフェニル)シクロブタン-1-アミン塩酸塩」は、複雑な有機分子の構築に使用できます。 反応性のアミン基は、染料、樹脂、その他の工業用化学物質など、幅広い化学製品の合成のための汎用性の高い前駆体となります .
生化学研究
生化学では、この化合物は、基質模倣物質として作用する可能性があるため、酵素-基質相互作用を研究するために使用できます。 これはまた、代謝経路の理解と臨床的に重要な酵素の阻害剤の設計に不可欠な、酵素触媒と阻害のメカニズムを調査するのに役立つ可能性があります.
医学研究
医学研究は、診断ツールの開発におけるこの化合物の応用から恩恵を受ける可能性があります。これは、生物学的プロセスをリアルタイムで可視化するために、イメージング技術における造影剤またはトレーサーとして使用できます。 さらに、分子レベルで疾患の発症を研究する際に応用できる可能性があります .
工業用途
工業的には、「3-(2-クロロフェニル)シクロブタン-1-アミン塩酸塩」は、高純度と特定の化学的特性が要求される特殊化学品の製造に使用される可能性があります。 さまざまな条件下での安定性により、高温または腐食性環境を含むプロセスで使用するのに適しています .
特性
IUPAC Name |
3-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPKAALHTXUDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-06-5 | |
| Record name | 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1453025.png)







![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)



